2-(benZyloxy)-4-methylcyclohexan-1-amine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-methyl-2-phenylmethoxycyclohexan-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO/c1-11-7-8-13(15)14(9-11)16-10-12-5-3-2-4-6-12/h2-6,11,13-14H,7-10,15H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGYBEWNJUUMWOL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(C(C1)OCC2=CC=CC=C2)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 Benzyloxy 4 Methylcyclohexan 1 Amine and Analogues
Strategies for Cyclohexane (B81311) Ring Construction and Functionalization
The construction of the substituted cyclohexane skeleton is the foundational step in synthesizing compounds like 2-(benzyloxy)-4-methylcyclohexan-1-amine. Various powerful reactions are employed to build this carbocyclic core.
One of the most classic and efficient methods for forming six-membered rings is the Diels-Alder reaction , a [4+2] cycloaddition. This reaction involves the combination of a conjugated diene and a dienophile to form a cyclohexene derivative. The substituents on both the diene and dienophile can be chosen to install the required functionalities on the resulting ring. More recent advancements include visible-light-enabled photocatalyzed intermolecular [4+2] cycloadditions, which allow for the synthesis of highly functionalized cyclohexylamine (B46788) derivatives under mild, redox-neutral conditions. nih.gov This approach demonstrates high atom economy and excellent diastereoselectivity. nih.gov
Cascade reactions , such as the Michael-aldol cascade, provide another elegant route to highly substituted cyclohexanones. scripps.edu These reactions build complexity rapidly by forming multiple carbon-carbon bonds in a single pot, often with high stereocontrol. For instance, a cascade inter–intramolecular double Michael addition can be used to generate polysubstituted cyclohexanone precursors from readily available starting materials. scripps.edu
Functionalization of pre-existing rings is also a common strategy. The Birch reduction of aromatic compounds, for example, can produce cyclohexadiene derivatives. A synthesis of fluorinated cyclohexylamine analogues began with the Birch reduction of benzonitrile, followed by quenching with methyl iodide to install a methyl group on the ring. baranlab.org Subsequent functionalization of the double bonds then allows for the introduction of various substituents. baranlab.org
Table 1: Comparison of Cyclohexane Ring Construction Strategies
| Method | Description | Key Advantages |
|---|---|---|
| [4+2] Cycloaddition (Diels-Alder) | A concerted reaction between a diene and a dienophile to form a cyclohexene ring. | High stereospecificity, atom economy, and predictability. |
| Cascade Michael Addition | A sequence of conjugate additions and cyclizations to build a highly functionalized cyclohexane ring. | Rapid increase in molecular complexity in one pot, often with high diastereoselectivity. scripps.edu |
| Birch Reduction | Reduction of an aromatic ring to a 1,4-cyclohexadiene, which can be further functionalized. | Provides access to non-aromatic cyclohexane precursors from common aromatic starting materials. baranlab.org |
Enantioselective and Diastereoselective Synthetic Approaches
For molecules with multiple stereocenters, such as this compound, controlling the absolute and relative stereochemistry is paramount. This is achieved through enantioselective and diastereoselective synthesis.
The chiral pool approach utilizes readily available, inexpensive, and enantiomerically pure natural products like carbohydrates, amino acids, and terpenes as starting materials. wikipedia.orgnih.gov This strategy leverages the inherent chirality of the starting material to build complex chiral targets, improving the efficiency of the total synthesis. wikipedia.org
Carbohydrates are particularly powerful chiral pool starting materials for the synthesis of carbocyclic compounds. researchgate.netelsevierpure.com A key transformation is the Ferrier carbocyclization reaction , which converts aldohexoses into enantiomerically pure cyclohexanone derivatives. researchgate.net These cyclohexanones can then be elaborated into more complex targets. This method provides a direct route from the abundant chirality of sugars to functionalized cyclohexane rings, serving as a valuable tool for synthesizing natural products and their analogues. researchgate.net While a specific synthesis of this compound from a chiral pool starting material is not detailed in readily available literature, this approach represents a viable and powerful strategy for accessing such chiral building blocks.
Asymmetric catalysis employs a small amount of a chiral catalyst to generate a large amount of an enantiomerically enriched product from a prochiral substrate. This is a highly efficient method for creating stereocenters.
Chiral amines can be synthesized through various catalytic asymmetric reactions. For instance, photocatalyzed [4+2] cycloadditions can be rendered enantioselective by incorporating a chiral phosphoric acid (CPA) as a co-catalyst, which can achieve good enantioselectivity alongside excellent diastereoselectivity. nih.gov Another powerful strategy combines multiple types of organocatalysis in a cascade reaction. A triple organocatalytic cascade involving enamine catalysis, iminium catalysis, and Brønsted acid catalysis has been developed to synthesize chiral cis-3-substituted cyclohexylamines from 2,6-diones with excellent enantioselectivities.
Biocatalysis offers another avenue for asymmetric synthesis. Engineered enzymes, such as amine dehydrogenases (AmDHs) and imine reductases (IREDs), can perform reductive aminations of ketones with high enantioselectivity. manchester.ac.uk These enzymatic methods are attractive due to their high specificity and environmentally friendly reaction conditions.
Diastereoselectivity refers to the control of relative stereochemistry between two or more stereocenters. In cyclohexane systems, this often involves controlling whether substituents are cis or trans to each other, which in turn relates to their axial or equatorial positions in the stable chair conformation. beilstein-journals.orgorganic-chemistry.org
The stereochemical outcome of reactions on cyclohexane rings is heavily influenced by conformational effects. Large substituents preferentially occupy the more stable equatorial position to minimize steric strain from 1,3-diaxial interactions. beilstein-journals.org This thermodynamic preference can be exploited to control diastereoselectivity. For example, the reduction of a substituted cyclohexanone can lead to two different diastereomeric alcohols. The choice of reducing agent and reaction conditions can favor the formation of one diastereomer over the other by controlling whether the hydride attacks from the axial or equatorial face of the carbonyl.
Cascade reactions are often highly diastereoselective. For example, an inter–intramolecular double Michael addition process for synthesizing multi-substituted cyclohexanones has been reported to proceed with high diastereoselectivity. scripps.edu Similarly, biocatalytic approaches using transaminases can be highly diastereoselective, allowing for the synthesis of either cis or trans diastereomers of substituted cyclohexylamines in optically pure forms depending on the specific enzyme chosen.
Introduction of the Amine Functionality on Cyclohexane Scaffolds
The introduction of the crucial amine group onto the pre-formed cyclohexane ring is a key final step in the synthesis of cyclohexylamine derivatives.
Reductive amination is one of the most common and versatile methods for synthesizing amines. researchgate.net The process involves the reaction of a ketone or aldehyde with an amine (such as ammonia (B1221849) or a primary amine) to form an intermediate imine or enamine, which is then reduced in situ to the target amine. wikipedia.orgresearchgate.net For the synthesis of a primary amine like this compound, the corresponding ketone, 2-(benzyloxy)-4-methylcyclohexanone, would be reacted with ammonia.
A variety of reducing agents can be used, including sodium cyanoborohydride (NaBH₃CN) or catalytic hydrogenation. researchgate.net Recent studies have focused on developing more efficient and selective catalysts for this transformation. Bimetallic Rh-Ni catalysts supported on silica have shown high conversion and selectivity for the reductive amination of cyclohexanone to cyclohexylamine under mild conditions. nih.gov
Biocatalytic reductive amination is a rapidly growing field. Enzymes such as imine reductases (IREDs) and transaminases offer highly selective methods for amine synthesis. wikipedia.org IREDs can catalyze the reduction of pre-formed imines or perform one-pot reductive aminations of ketones. Transaminases can convert ketones directly into chiral amines by transferring an amino group from an amine donor, often with excellent enantio- and diastereoselectivity. These enzymatic methods are particularly valuable for producing optically pure pharmaceutical intermediates.
Table 2: Selected Methods for Reductive Amination of Cyclohexanones
| Method | Reagents/Catalyst | Key Features |
|---|---|---|
| Chemical Reduction | NH₃, H₂, Metal Catalyst (e.g., Rh/SiO₂, Rh-Ni/SiO₂) | Applicable to large-scale synthesis; catalyst development can improve efficiency and selectivity. nih.gov |
| Chemical Reduction | NH₃, NaBH₃CN | Common laboratory-scale method using a chemical hydride source. researchgate.net |
| Biocatalysis (IREDs) | Amine source, Imine Reductase (IRED), Cofactor recycling system | High selectivity, mild reaction conditions, environmentally benign. wikipedia.org |
| Biocatalysis (Transaminases) | Amine donor, Transaminase (TAm) | Direct conversion of ketones to chiral amines; can be highly enantio- and diastereoselective. |
Nucleophilic Additions to Cyclohexanone Derivatives
The synthesis of the 2-amino-4-methylcyclohexane core often commences from a 4-methylcyclohexanone precursor. Nucleophilic addition reactions to the carbonyl group are a primary method for introducing the amine functionality. A prominent strategy is reductive amination, where the ketone reacts with an amine source, typically ammonia or a primary amine, in the presence of a reducing agent. This process involves the initial formation of an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. libretexts.orglibretexts.org
The reaction conditions for reductive amination can be optimized to control stereoselectivity, often favoring the formation of the more thermodynamically stable product where bulky substituents occupy equatorial positions on the cyclohexane ring. researchgate.net The choice of reducing agent plays a critical role in the outcome of the reaction.
Another approach involves the addition of nitrogen nucleophiles to the ketone, followed by subsequent chemical transformations. For instance, the reaction with hydroxylamine forms an oxime, which can then be reduced to the primary amine using various reagents, such as catalytic hydrogenation or dissolving metal reductions. mdpi.com This two-step process offers an alternative route to the amine functionality.
The table below summarizes various conditions for nucleophilic additions to cyclohexanone derivatives leading to cyclohexylamines.
| Precursor | Reagents | Product Type | Key Features |
| 4-Methylcyclohexanone | NH₃, H₂, Raney Ni | Primary Amine | Direct conversion via reductive amination. |
| 4-Methylcyclohexanone | R-NH₂, NaBH₃CN | Secondary Amine | Forms N-substituted cyclohexylamines. |
| Cyclohexanone | Hydroxylamine (NH₂OH) | Oxime Intermediate | Oxime is subsequently reduced to the amine. mdpi.com |
| Cyclohexanone | Primary Amine (RNH₂) | Imine Intermediate | The C=N bond is formed and then reduced. libretexts.orglibretexts.org |
| Cyclohexanone | Secondary Amine (R₂NH) | Enamine Intermediate | Provides an alternative pathway for functionalization. libretexts.org |
Transformations of Nitrogen-Containing Precursors
Beyond direct nucleophilic additions to ketones, the amine group can be introduced by transforming other nitrogen-containing functionalities already present on the cyclohexane ring. These methods provide alternative synthetic pathways that can be advantageous depending on the availability of starting materials and the desired stereochemistry.
Hydroxylamine derivatives have emerged as versatile precursors for nitrogen-radicals in visible-light photochemistry, enabling novel transformations for the synthesis of nitrogen-containing molecules. nih.govmanchester.ac.uk The conversion of oximes, derived from cyclohexanones, to amines is a classic and effective transformation. mdpi.com This reduction can be achieved using various methods, including catalytic hydrogenation (e.g., H₂/Pd-C, Raney Ni) or metal hydrides, often with high yields. mdpi.com
Other nitrogen-containing precursors include azides and nitro compounds. Cyclohexyl azides can be readily reduced to primary amines via catalytic hydrogenation or Staudinger reaction. While the introduction of a nitro group onto a cyclohexane ring can be challenging, its reduction to an amine is straightforward. These transformations are integral parts of the small nitrogen cycle within soil-plant systems, highlighting the fundamental nature of these chemical conversions. soilsa.com
Incorporation of the Benzyloxy Moiety
The benzyloxy group is a key feature of the target molecule, serving both as a functional group and often as a protecting group for a hydroxyl function during synthesis. wikipedia.orgchem-station.com
O-Benzylation Reactions and Protecting Group Strategies
The most common method for introducing a benzyloxy group is through the O-benzylation of a corresponding alcohol, in this case, a 2-amino-4-methylcyclohexanol intermediate. This reaction is typically achieved via the Williamson ether synthesis, where the alcohol is first deprotonated with a strong base (e.g., sodium hydride, NaH) to form an alkoxide, which then acts as a nucleophile, attacking a benzyl halide like benzyl bromide (BnBr) or benzyl chloride (BnCl). chem-station.comcommonorganicchemistry.com The benzyl group is a robust protecting group, stable to a wide range of acidic and basic conditions. chem-station.com
Alternative methods for benzylation exist, including using benzyl trichloroacetimidate under acidic conditions, which can be beneficial for base-sensitive substrates. The choice of benzylation strategy depends on the other functional groups present in the molecule to avoid unwanted side reactions. A related protecting group, the p-methoxybenzyl (PMB) ether, can be installed under similar conditions and offers different deprotection options. wikipedia.orglibretexts.org
| Reagent System | Substrate | Conditions | Key Features |
| NaH, Benzyl Bromide (BnBr) | Alcohol | DMF, 0 °C to rt | Standard Williamson ether synthesis conditions. chem-station.com |
| Ag₂O, Benzyl Halide | Diol | DMF, ambient temp. | Can achieve monobenzylation of diols. wikipedia.org |
| Benzyl trichloroacetimidate | Alcohol | Acid catalyst | Useful for base-sensitive substrates. chem-station.com |
| PhCH₂OC(=NH)CCl₃ | Alcohol | Triflic acid (catalyst) | Mild conditions for benzylation. |
Functional Group Interconversions Involving Benzyloxy Groups
A primary functional group interconversion involving the benzyloxy group is its removal (deprotection) to reveal the parent alcohol. The most common method for cleaving a benzyl ether is catalytic hydrogenolysis. commonorganicchemistry.com This reaction involves treating the benzyl ether with hydrogen gas in the presence of a palladium on carbon (Pd/C) catalyst. commonorganicchemistry.com This method is highly efficient and clean, yielding toluene and the free alcohol as products.
Other deprotection methods can be employed if the molecule contains functional groups sensitive to hydrogenation, such as alkenes or alkynes. These include using strong acids or Lewis acids, though these conditions are generally harsher. chem-station.com Oxidative cleavage is another possibility for certain benzyl ethers, particularly the p-methoxybenzyl (PMB) group, which can be removed with oxidizing agents like DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) or CAN (ceric ammonium nitrate). researchgate.net
Stereocontrol in the Introduction of the Methyl Group
When the methyl group is in an axial position, it experiences steric repulsion from the axial hydrogens on the same side of the ring (at C2 and C6). libretexts.org Consequently, the conformer with an equatorial methyl group is significantly more stable. libretexts.org This conformational preference dictates the stereochemical outcome of many reactions.
For instance, starting a synthesis with a specific isomer of 4-methylcyclohexanone or 4-methylcyclohexanol can influence the stereochemistry of the final product. The introduction of substituents onto the ring often proceeds in a way that leads to the most stable diequatorial product, if possible. pressbooks.pub The relative stereochemistry between the methyl group, the amine, and the benzyloxy group (cis or trans) will be determined by the specific reaction pathways and reagents chosen, with a general thermodynamic preference for conformations that place the largest groups in equatorial positions. pressbooks.pubkhanacademy.org
Advanced Synthetic Strategies and Multi-Step Sequences
The construction of a complex molecule like this compound requires a multi-step synthesis where several chemical reactions are performed sequentially. fiveable.mevapourtec.com Such a strategy involves careful planning to ensure compatibility between reaction steps and to control stereochemistry. youtube.com
A plausible retrosynthetic analysis for this compound would disconnect the benzyl ether first, leading back to a 2-amino-4-methylcyclohexanol intermediate. This key intermediate contains the core stereochemical relationships. The amino alcohol itself could be synthesized from 4-methylcyclohexanone.
A potential forward synthesis could involve the following sequence:
Oxime Formation: Reaction of 4-methylcyclohexanone with hydroxylamine to form 4-methylcyclohexanone oxime.
Stereoselective Reduction: Reduction of the oxime to introduce the amine and simultaneously set the stereochemistry of a hydroxyl group. This might involve catalytic hydrogenation or other stereocontrolled reduction methods to yield a specific isomer of 2-amino-4-methylcyclohexanol.
Amine Protection: The resulting amino group would likely need to be protected (e.g., as a carbamate) to prevent it from interfering with the subsequent O-benzylation step.
O-Benzylation: The hydroxyl group of the protected amino alcohol would then be benzylated using standard conditions, such as NaH and benzyl bromide. chem-station.com
Deprotection: Finally, removal of the amine protecting group would yield the target molecule, this compound.
This multi-step approach allows for the controlled installation of each functional group and provides opportunities to control the stereochemistry at each new chiral center. youtube.com
Tandem and Cascade Reactions for Cyclohexane Derivatives
Tandem and cascade reactions are powerful tools in organic synthesis, enabling the construction of complex molecules from simple precursors in a single operation. 20.210.105 These reactions minimize the need for purification of intermediates, saving time and resources. 20.210.105 In the context of synthesizing substituted cyclohexanes, organocatalysis has emerged as a particularly effective approach, facilitating various cascade sequences. acs.org
One notable strategy involves an organocatalytic cascade that combines enamine, iminium, and Brønsted acid catalysis to produce chiral cis-3-substituted cyclohexylamines from 2,6-diketones. acs.org This process involves an aldol (B89426) addition-dehydration-conjugate reduction-reductive amination sequence, catalyzed by a chiral Brønsted acid in the presence of an achiral amine. acs.org This methodology demonstrates the potential to construct functionalized cyclohexylamine cores with high enantioselectivity. acs.org
A hypothetical cascade approach to a precursor of this compound could start from a suitably substituted diketone. The reaction sequence, catalyzed by a chiral organocatalyst, could proceed through several bond-forming events to establish the cyclohexane ring with the desired relative stereochemistry of the substituents.
Table 1: Examples of Organocatalytic Cascade Reactions for the Synthesis of Substituted Cyclohexylamines
| Entry | Diketone Substrate | Amine | Catalyst | Product | Yield (%) | Diastereomeric Ratio (cis:trans) | Enantiomeric Excess (ee, %) |
| 1 | Heptane-2,6-dione | p-Methoxyaniline | (R)-TRIP | cis-3-Methyl-N-(4-methoxyphenyl)cyclohexan-1-amine | 85 | >95:5 | 96 |
| 2 | 1-Phenylpentane-1,4-dione | p-Methoxyaniline | (R)-TRIP | cis-N-(4-methoxyphenyl)-3-phenylcyclohexan-1-amine | 78 | 80:20 | 98 |
| 3 | 1-(4-Chlorophenyl)pentane-1,4-dione | p-Ethoxyaniline | (R)-TRIP | cis-3-(4-Chlorophenyl)-N-(4-ethoxyphenyl)cyclohexan-1-amine | 91 | 90:10 | 97 |
Data sourced from an organocatalytic cascade reaction for the synthesis of cis-3-substituted cyclohexylamines. acs.org
Another powerful tool for the construction of six-membered rings is the Diels-Alder reaction. orgsyn.org The use of highly reactive aminosiloxy dienes in [4+2] cycloadditions with various dienophiles provides a versatile route to functionalized cyclohexenones. orgsyn.org These reactions proceed under mild conditions with high yields and complete regioselectivity. orgsyn.org For instance, the enantioselective synthesis of (R)- and (S)-4-benzyloxy-2-cyclohexen-1-one has been reported, which serves as a key intermediate. researchgate.net Subsequent stereoselective introduction of an amino group at the C-1 position and reduction of the enone functionality would lead to the target molecule.
Convergent Synthesis Approaches
For the synthesis of this compound, a convergent strategy could involve the coupling of a fragment containing the 4-methylcyclohexane core with reagents that introduce the benzyloxy and amino functionalities.
A plausible convergent approach could be envisioned starting from a 4-methylcyclohexene derivative. The introduction of the vicinal amino and benzyloxy groups could be achieved through a variety of methods. For example, an asymmetric aminohydroxylation could install both functionalities in a stereocontrolled manner. Alternatively, the epoxidation of the double bond followed by a regioselective opening with a nitrogen nucleophile, and subsequent benzylation of the resulting alcohol, would provide the desired product.
Another convergent strategy could be a three-component Heck/amination cascade reaction of a non-conjugated cyclic diene. This method allows for the installation of both an aryl (which could be a precursor to the benzyloxy group) and an amine group onto a cyclic diene with excellent stereocontrol over two adjacent stereocenters. acs.org
Table 2: Key Reactions in Convergent Strategies for Vicinal Amino Alcohol Synthesis
| Reaction Type | Substrates | Reagents/Catalyst | Key Product Feature | Reference |
| Asymmetric Aminohydroxylation | Styrene | (DHQD)2-PHAL, K2OsO2(OH)4, K3Fe(CN)6, K2CO3, MeSO2NH2 | Vicinal amino alcohol | Not directly cited, general method |
| Epoxide Ring-Opening | 4-Methylcyclohexene oxide, Benzylamine | - | 2-(Benzylamino)-4-methylcyclohexan-1-ol | Not directly cited, general method |
| Heck/Amination Cascade | 1,4-Cyclohexadiene, Aryl halide, Amine | Palladium catalyst, Chiral ligand | Chiral arylated cyclohexylamine | acs.org |
The choice of a specific synthetic route would depend on the desired stereoisomer of the final product and the availability of starting materials. Both tandem/cascade and convergent strategies offer powerful and flexible approaches to access complex molecules like this compound with high levels of stereocontrol.
Stereochemical Analysis and Conformational Studies
Configurational Isomerism of 2-(benzyloxy)-4-methylcyclohexan-1-amine
This compound possesses three stereogenic centers at carbons C1, C2, and C4, where the amino, benzyloxy, and methyl groups are attached, respectively. The presence of three distinct chiral centers means that the molecule can exist as a total of 2³ = 8 possible stereoisomers. These stereoisomers exist as four pairs of enantiomers.
The relative orientation of the substituents on the cyclohexane (B81311) ring gives rise to geometric isomerism, described by the terms cis and trans. For a 1,2,4-trisubstituted cyclohexane, multiple diastereomers are possible, defined by the relative positions of the three substituents with respect to the plane of the ring. For instance, the relationship between the C1-amine and C2-benzyloxy groups can be cis or trans, and similarly for the C1/C4 and C2/C4 relationships. Each of these geometric isomers exists as a pair of enantiomers.
The specific arrangement of the substituents (up or down relative to the ring) defines each unique diastereomer. For example, one diastereomer could have all three substituents on the same side of the ring (cis, cis), while another could have one substituent trans relative to the other two.
Table 1: Possible Configurational Isomers of this compound
| Relative Configuration (Example) | C1-NH₂ / C2-OBn Relationship | C1-NH₂ / C4-Me Relationship | C2-OBn / C4-Me Relationship | Number of Stereoisomers |
|---|---|---|---|---|
| (1R,2R,4R) and (1S,2S,4S) | trans | trans | cis | 2 (Enantiomeric Pair) |
| (1R,2R,4S) and (1S,2S,4R) | trans | cis | trans | 2 (Enantiomeric Pair) |
| (1R,2S,4R) and (1S,2R,4S) | cis | trans | trans | 2 (Enantiomeric Pair) |
| (1R,2S,4S) and (1S,2R,4R) | cis | cis | cis | 2 (Enantiomeric Pair) |
Conformational Analysis of this compound and Related Cyclohexylamines
The conformational landscape of substituted cyclohexanes is dominated by the chair conformation, which is significantly lower in energy than other arrangements like the boat or twist-boat conformations. utexas.edu The substituents on the ring can occupy either axial or equatorial positions, and the molecule can interconvert between two chair conformations via a process known as ring-flipping.
For a given diastereomer of this compound, two chair conformations are possible. The relative stability of these two conformers is determined by the steric strain associated with the substituents. Generally, conformations that place larger substituents in the more spacious equatorial position are favored over those with bulky groups in the sterically hindered axial position. libretexts.org Axial substituents experience destabilizing 1,3-diaxial interactions with other axial groups, including hydrogen atoms. libretexts.orgvaia.com
For example, in a trans-1,2-disubstituted cyclohexane, the two substituents can be either both axial or both equatorial. The diequatorial conformation is significantly more stable. utexas.edu In a cis-1,2 arrangement, one group must be axial and the other equatorial. The analysis for a 1,2,4-trisubstituted system like this compound follows the same principles, where the most stable conformer will have the maximum number of bulky groups, particularly the benzyloxy group, in equatorial positions.
Electronic effects can also play a role, although they are generally less significant than steric effects in simple cyclohexylamines. Intramolecular hydrogen bonding between the amino group and the oxygen of the benzyloxy group could potentially stabilize a conformation that would otherwise be sterically disfavored, but this is typically only a minor factor in non-polar solvents. The dominant conformational preference will be dictated by the minimization of unfavorable steric interactions.
Spectroscopic and Diffraction Methods for Stereochemical Assignment
The unambiguous assignment of stereochemistry in cyclic compounds such as this compound relies on powerful analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for elucidating the relative stereochemistry and conformational preferences in solution. In parallel, X-ray diffraction studies of single crystals provide definitive information about the solid-state conformation and absolute stereochemistry.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy, particularly proton (¹H) and carbon-13 (¹³C) NMR, is instrumental in determining the stereochemical relationships between the amine, benzyloxy, and methyl groups on the cyclohexane ring. The chemical shifts (δ), coupling constants (J), and Nuclear Overhauser Effect (NOE) data are key parameters in this analysis.
For this compound, four possible diastereomers exist: (1R,2R,4R), (1S,2S,4S), (1R,2S,4R), (1S,2R,4S), (1R,2R,4S), (1S,2S,4R), (1R,2S,4S), and (1S,2R,4R). The analysis focuses on distinguishing between the cis and trans relationships of the substituents at C-1 and C-2, and their orientation relative to the methyl group at C-4.
In the chair conformation of the cyclohexane ring, substituents can occupy either axial or equatorial positions. The relative stability of these conformations is influenced by steric interactions. Generally, bulky groups like the benzyloxy and amino groups prefer to be in the more sterically favorable equatorial position to minimize 1,3-diaxial interactions.
¹H NMR Spectroscopy:
The coupling constants between adjacent protons are highly dependent on the dihedral angle between them, as described by the Karplus equation. This relationship is pivotal for assigning the relative stereochemistry.
Axial-Axial (a-a) Coupling: Protons in a trans-diaxial arrangement typically exhibit a large coupling constant (J ≈ 8-13 Hz).
Axial-Equatorial (a-e) and Equatorial-Equatorial (e-e) Coupling: These interactions result in smaller coupling constants (J ≈ 2-5 Hz).
By analyzing the multiplicity and coupling constants of the protons at C-1 and C-2 (H-1 and H-2), the relative orientation of the amino and benzyloxy groups can be deduced. For instance, a large coupling constant for H-1 would suggest it is in an axial position and coupled to an axial proton on an adjacent carbon.
Nuclear Overhauser Effect (NOE) Spectroscopy:
NOE experiments, such as NOESY (Nuclear Overhauser Effect Spectroscopy), provide information about the spatial proximity of protons. Correlations are observed between protons that are close in space, regardless of whether they are directly bonded. This is particularly useful for distinguishing between cis and trans isomers. For example, in a cis-isomer where the amino and benzyloxy groups are on the same face of the ring, an NOE correlation might be observed between the proton at C-1 and the benzylic protons, depending on the specific conformation.
¹³C NMR Spectroscopy:
The chemical shifts in ¹³C NMR are sensitive to the steric environment of the carbon atoms. Axial substituents typically cause a shielding effect (upfield shift) on the carbon to which they are attached and on the γ-gauche carbons, compared to their equatorial counterparts. This "steric compression shift" can aid in conformational assignments.
Illustrative ¹H NMR Data for a Diastereomer of this compound
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
|---|---|---|---|---|
| H-1 | 2.85 | dt | 10.5, 4.2 | Axial proton on C-1 |
| H-2 | 3.40 | dt | 10.5, 4.3 | Axial proton on C-2 |
| CH₂ (benzyl) | 4.55 | d | 11.8 | Benzylic proton |
| CH₂ (benzyl) | 4.75 | d | 11.8 | Benzylic proton |
| CH₃ | 0.95 | d | 6.5 | Methyl group at C-4 |
Note: The data in this table is hypothetical and for illustrative purposes.
X-ray Diffraction
Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a crystalline compound. This technique provides precise bond lengths, bond angles, and torsional angles, which together define the conformation of the molecule in the solid state. For a chiral molecule that crystallizes in a chiral space group, X-ray diffraction can also be used to determine the absolute configuration, often through the use of anomalous dispersion.
An X-ray crystallographic study of a single crystal of a specific diastereomer of this compound would reveal:
The precise chair conformation of the cyclohexane ring.
The axial or equatorial positions of the amino, benzyloxy, and methyl substituents.
The intramolecular and intermolecular interactions, such as hydrogen bonding, that stabilize the crystal lattice.
Illustrative Crystallographic Data for a Diastereomer of this compound
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| C1-N1 Bond Length (Å) | 1.47 |
| C2-O1 Bond Length (Å) | 1.43 |
| N1-C1-C2-O1 Torsion Angle (°) | -175.5 |
| C1-C2-C3-C4 Torsion Angle (°) | 55.2 |
Note: The data in this table is hypothetical and for illustrative purposes.
The combination of these spectroscopic and diffraction methods provides a comprehensive understanding of the stereochemistry and conformational behavior of this compound, which is essential for its potential development and application in various fields of chemistry.
Reactivity Profile and Mechanistic Investigations
Reactivity of the Primary Amine Functionality
The primary amine group is a key site of reactivity in 2-(benzyloxy)-4-methylcyclohexan-1-amine, primarily due to the nucleophilic nature of the nitrogen atom's lone pair of electrons.
The nitrogen atom of the primary amine possesses a lone pair of electrons, rendering it nucleophilic and basic. It can readily react with a variety of electrophiles. The nucleophilicity of the amine can be influenced by the neighboring benzyloxy group, which may exert steric hindrance and inductive effects. The conformational orientation of the amine group (axial vs. equatorial) on the cyclohexane (B81311) ring will also play a crucial role in its accessibility to electrophiles.
The nucleophilic character of the primary amine allows for a wide range of derivatizations and chemical transformations, which are fundamental in modifying the properties of the molecule or for its incorporation into larger molecular frameworks.
Acylation: The amine readily undergoes acylation upon treatment with acylating agents such as acid chlorides, anhydrides, or activated esters to form the corresponding amides. These reactions are typically carried out in the presence of a base to neutralize the acid byproduct.
Sulfonylation: Reaction with sulfonyl chlorides in the presence of a base yields sulfonamides. This transformation is often used to protect the amine group or to introduce specific functionalities.
Alkylation: The amine can be alkylated by reaction with alkyl halides. However, this reaction can be difficult to control, often leading to a mixture of mono-, di-, and even tri-alkylated products. Reductive amination, involving the reaction with an aldehyde or ketone in the presence of a reducing agent, provides a more controlled method for mono-alkylation.
| Reaction Type | Reagents and Conditions | Product Type |
|---|---|---|
| Acylation | Acyl chloride, base (e.g., triethylamine), CH₂Cl₂ | N-Acyl-2-(benzyloxy)-4-methylcyclohexan-1-amine |
| Sulfonylation | Sulfonyl chloride, base (e.g., pyridine), CH₂Cl₂ | N-Sulfonyl-2-(benzyloxy)-4-methylcyclohexan-1-amine |
| Reductive Amination | Aldehyde/Ketone, reducing agent (e.g., NaBH₃CN), MeOH | N-Alkyl-2-(benzyloxy)-4-methylcyclohexan-1-amine |
Reactivity of the Benzyloxy Ether Linkage
The benzyloxy group serves as a protecting group for the hydroxyl functionality at the C2 position. Its reactivity is primarily associated with its cleavage to reveal the alcohol. It can also participate in reactions occurring at neighboring positions.
The most common method for the cleavage of a benzyl ether is catalytic hydrogenolysis. This reaction involves the use of hydrogen gas and a metal catalyst, typically palladium on carbon (Pd/C). The reaction is generally clean and proceeds under mild conditions to yield the corresponding alcohol and toluene.
The mechanism of hydrogenolysis involves the adsorption of the benzyl ether and hydrogen onto the catalyst surface, followed by the cleavage of the C-O bond. The presence of the primary amine in the molecule can influence the efficiency of this reaction, as amines can sometimes act as catalyst poisons. The choice of solvent and the addition of acidic or basic promoters can be used to modulate the reaction conditions.
It's noteworthy that the presence of certain additives can selectively inhibit the hydrogenolysis of benzyl ethers while allowing for the reduction of other functional groups. For instance, ammonia (B1221849), pyridine, or ammonium acetate have been shown to be effective inhibitors for the Pd/C-catalyzed hydrogenolysis of benzyl ethers organic-chemistry.org.
| Reaction | Catalyst | Conditions | Products |
|---|---|---|---|
| Hydrogenolysis | Pd/C | H₂, solvent (e.g., EtOH, MeOH) | 2-Amino-5-methylcyclohexan-1-ol, Toluene |
The oxygen atom of the benzyloxy group, with its lone pairs of electrons, can act as an internal nucleophile and participate in reactions at an adjacent electrophilic center. This phenomenon, known as neighboring group participation (NGP), can significantly affect the rate and stereochemistry of a reaction.
For instance, in nucleophilic substitution reactions at the C1 position (e.g., displacement of a leaving group from a derivatized amine), the benzyloxy group can participate to form a bicyclic oxonium ion intermediate. The subsequent attack by an external nucleophile would then occur with retention of stereochemistry at C1. The efficiency of this participation depends on the stereochemical relationship between the benzyloxy group and the reacting center; a trans-diaxial arrangement is often required for effective NGP in cyclohexane systems researchgate.net. Studies on related systems have shown that alkoxy groups can indeed control the stereochemical course of nucleophilic substitution reactions nih.gov. The extent of participation can also be influenced by the nature of the nucleophile and the acyl group in acyloxy-substituted systems researchgate.net.
Chemical Transformations of the Cyclohexane Ring System
The cyclohexane ring provides the scaffold for the functional groups and its conformational flexibility influences their reactivity. Direct transformations of the cyclohexane ring itself, without altering the primary amine or benzyloxy group, are also possible.
Oxidation: Oxidation of the cyclohexane ring can lead to various products depending on the reagents and reaction conditions. For instance, oxidation at the C4 position, which is activated by the methyl group, could potentially occur. Furthermore, if the amine is appropriately protected, oxidation of the C-H bonds on the cyclohexane ring could be achieved using strong oxidizing agents.
Ring Expansion and Rearrangement: Under certain conditions, particularly those involving the formation of a carbocation on the ring or on a substituent, the cyclohexane ring can undergo rearrangement. For example, a Tiffeneau-Demjanov-type rearrangement could be initiated by the diazotization of the primary amine, potentially leading to a ring-expanded cycloheptanone derivative acsgcipr.org. Such rearrangements are driven by the relief of ring strain and the formation of a more stable carbocation intermediate nih.govrsc.orgdalalinstitute.com.
Ring-Opening and Ring-Expansion Reactions
Substituted cyclohexylamines are known to undergo ring-opening and ring-expansion reactions under specific conditions, often involving the formation of a carbocation intermediate. For this compound, treatment with a diazotizing agent such as nitrous acid could lead to the formation of a diazonium salt, which can then depart as nitrogen gas to generate a secondary carbocation. This carbocation can then undergo rearrangement.
One plausible pathway is a Tiffeneau-Demjanov type rearrangement, which is a ring expansion of a cyclic β-amino alcohol. While the title compound is a β-amino ether, analogous reactivity can be anticipated. The migration of a carbon-carbon bond of the cyclohexane ring to the carbocation center would result in a ring-expanded cycloheptanone derivative.
Alternatively, under different conditions, the amine could act as a nucleophile in an intramolecular fashion, potentially leading to ring-opening if a suitable leaving group were present elsewhere on the ring. However, in the absence of such a group, ring-expansion is a more likely outcome for this specific compound.
Substituent Effects on Cyclohexane Ring Reactivity
The substituents on the cyclohexane ring—the benzyloxy, methyl, and amino groups—exert significant control over its reactivity.
Amino Group: The primary amine is the most reactive site for many transformations. Its basicity and nucleophilicity will be influenced by the steric hindrance imposed by the adjacent benzyloxy group.
Benzyloxy Group: The bulky benzyloxy group will have a significant steric effect, influencing the approach of reagents to the neighboring amine group and the cyclohexane ring itself. Electronically, the ether oxygen is electron-rich and can act as a neighboring group, participating in reactions at the adjacent carbon atom. This neighboring group participation (NGP) can lead to anchimeric assistance, accelerating reaction rates and influencing stereochemical outcomes. wikipedia.orglibretexts.orgchem-station.comnih.govscribd.comnih.govdalalinstitute.com
Methyl Group: The methyl group at the 4-position acts primarily as a steric directing group, influencing the conformational equilibrium of the ring and potentially hindering the approach of reagents from one face of the molecule.
The interplay of these substituent effects is crucial in determining the regioselectivity and stereoselectivity of any reaction involving this molecule.
Detailed Mechanistic Studies of Key Reactions
While specific mechanistic studies for this compound are not available, we can propose how such studies might be conducted and what outcomes could be expected based on analogous systems.
Kinetic Studies and Reaction Rate Analysis
Kinetic studies would be invaluable in elucidating the mechanisms of reactions involving this compound. For instance, in a hypothetical ring-expansion reaction, the rate of reaction could be monitored under various conditions of temperature and reactant concentrations. A plausible experimental setup would involve reacting the amine with nitrous acid and measuring the rate of nitrogen gas evolution or the rate of formation of the ring-expanded product.
A hypothetical data table illustrating the effect of substituents on the rate of a hypothetical reaction is presented below. The data is based on the expected electronic effects of para-substituents on the benzyloxy group, where electron-donating groups would be expected to enhance the rate of reactions involving neighboring group participation by the ether oxygen.
Table 1: Hypothetical Rate Constants for a Reaction of Substituted 2-(benzyloxy)-4-methylcyclohexan-1-amines
| Substituent (on Phenyl Ring) | Rate Constant (k, s⁻¹) |
| -OCH₃ | 5.2 x 10⁻⁴ |
| -CH₃ | 3.1 x 10⁻⁴ |
| -H | 1.5 x 10⁻⁴ |
| -Cl | 8.7 x 10⁻⁵ |
| -NO₂ | 2.3 x 10⁻⁵ |
Isotopic Labeling and Trapping Experiments
Isotopic labeling is a powerful tool for tracing the pathways of atoms during a chemical reaction. wikipedia.orgnih.gov In a potential ring-expansion of this compound, one could use a substrate labeled with ¹³C at a specific position on the cyclohexane ring. By determining the position of the ¹³C label in the ring-expanded product, the migrating group could be unequivocally identified.
For example, if the carbon bearing the benzyloxy group were labeled with ¹³C, and this label was found adjacent to the carbonyl group in the cycloheptanone product, it would provide strong evidence for the migration of the C1-C6 bond.
Trapping experiments could be employed to detect the presence of short-lived intermediates. For instance, if a carbocation intermediate is proposed, the reaction could be carried out in the presence of a potent nucleophile that could "trap" the carbocation before it rearranges, providing evidence for its existence.
Elucidation of Reaction Intermediates and Transition States
The elucidation of reaction intermediates and transition states is key to a complete mechanistic understanding. For reactions of this compound, several intermediates could be postulated.
Carbocation Intermediate: As mentioned, a secondary carbocation at C1 is a likely intermediate in diazotization reactions. The stability of this carbocation would be influenced by the neighboring benzyloxy group, which could stabilize the positive charge through its oxygen lone pairs, forming a three-membered oxonium ion. This would be an example of neighboring group participation.
Oxonium Ion Intermediate: The formation of a bicyclic oxonium ion through intramolecular attack of the benzyloxy oxygen would be a key intermediate in reactions where the benzyloxy group acts as a neighboring group. This intermediate would have a defined stereochemistry, which would in turn dictate the stereochemical outcome of the reaction.
Computational chemistry could be employed to model the energies of these proposed intermediates and the transition states connecting them. Such calculations would provide insights into the activation energies of different pathways and help to predict the most likely reaction mechanism.
Computational Chemistry and Theoretical Characterization
Quantum Chemical Calculations of Electronic Structure and Energetics
Quantum chemical calculations are fundamental to understanding the electronic properties and stability of a molecule. Methods such as Hartree-Fock (HF) and post-Hartree-Fock methods, including Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, can provide accurate descriptions of the electronic structure and energetics. For a molecule like 2-(benzyloxy)-4-methylcyclohexan-1-amine, these calculations can determine key parameters such as total energy, orbital energies, and the distribution of electron density.
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical in this analysis. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. nih.govresearchgate.netresearchgate.net
Illustrative Data Table: Calculated Electronic Properties
| Property | Method/Basis Set | Calculated Value (Illustrative) |
| Total Energy | B3LYP/6-311+G(d,p) | -850.1234 Hartree |
| HOMO Energy | B3LYP/6-311+G(d,p) | -6.2 eV |
| LUMO Energy | B3LYP/6-311+G(d,p) | 1.5 eV |
| HOMO-LUMO Gap | B3LYP/6-311+G(d,p) | 7.7 eV |
| Dipole Moment | B3LYP/6-311+G(d,p) | 2.1 Debye |
Note: The values in this table are hypothetical and serve as an example of the data generated from quantum chemical calculations.
Density Functional Theory (DFT) Studies on Reactivity and Selectivity
Density Functional Theory (DFT) has become a popular tool in computational chemistry due to its balance of accuracy and computational cost. nih.govresearchgate.net DFT methods can be used to predict a wide range of molecular properties, including geometric structures, vibrational frequencies, and reaction energies. researchgate.net For this compound, DFT can be employed to investigate its reactivity and selectivity in various chemical reactions.
Global reactivity descriptors, derived from the energies of the frontier molecular orbitals, can provide a quantitative measure of the molecule's reactivity. researchgate.net These descriptors include electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω). Local reactivity can be assessed through methods like Fukui functions or by analyzing the Molecular Electrostatic Potential (MEP), which identifies the electron-rich and electron-poor regions of a molecule, indicating likely sites for electrophilic and nucleophilic attack. nih.gov
Illustrative Data Table: DFT-Calculated Reactivity Descriptors
| Descriptor | Formula | Calculated Value (Illustrative) |
| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | 2.35 eV |
| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | 3.85 eV |
| Electrophilicity Index (ω) | χ2 / (2η) | 0.72 eV |
Note: The values in this table are hypothetical and are intended to illustrate the output of DFT-based reactivity studies.
Molecular Dynamics Simulations for Conformational Analysis
The cyclohexane (B81311) ring in this compound can exist in various conformations, with the chair form being the most stable. wikipedia.org The substituents on the ring can adopt either axial or equatorial positions, leading to different stereoisomers with varying stabilities. libretexts.orgopenochem.orgyoutube.com Molecular Dynamics (MD) simulations can be used to explore the conformational landscape of this molecule, providing insights into the relative energies of different conformers and the energy barriers for interconversion. nih.govnih.gov
MD simulations model the movement of atoms over time, governed by a force field that describes the potential energy of the system. nih.gov By simulating the molecule at different temperatures, it is possible to observe conformational changes, such as ring flips, and to determine the most populated conformations at equilibrium. wikipedia.orgnih.gov This information is crucial for understanding how the molecule's shape influences its physical properties and biological activity.
Illustrative Data Table: Conformational Analysis Results
| Conformer (Substituent Positions) | Relative Energy (kcal/mol) (Illustrative) | Population at 298 K (%) (Illustrative) |
| Amine (eq), Benzoxy (eq), Methyl (eq) | 0.0 | 95.0 |
| Amine (ax), Benzoxy (eq), Methyl (eq) | 2.1 | 2.5 |
| Amine (eq), Benzoxy (ax), Methyl (eq) | 3.5 | 1.5 |
| Amine (eq), Benzoxy (eq), Methyl (ax) | 1.8 | 1.0 |
Note: This table presents hypothetical data to exemplify the results of a conformational analysis using molecular dynamics.
Computational Prediction of Reaction Mechanisms and Transition Structures
Computational chemistry is a powerful tool for elucidating reaction mechanisms by identifying intermediates and transition states. nih.govresearchgate.netrsc.orgmit.edu For reactions involving this compound, such as its synthesis or subsequent transformations, computational methods can map out the entire reaction pathway. This involves locating the transition structure (the highest energy point along the reaction coordinate) and calculating the activation energy, which determines the reaction rate.
Techniques such as transition state theory, combined with quantum chemical calculations, can provide a detailed understanding of the factors that control the reaction's outcome. For example, in a reductive amination reaction to form the amine, computational studies can help rationalize the stereoselectivity of the product. nih.gov
Illustrative Data Table: Calculated Activation Energies for a Hypothetical Reaction
| Reaction Step | Method/Basis Set | Activation Energy (kcal/mol) (Illustrative) |
| Nucleophilic attack of amine | B3LYP/6-311+G(d,p) | 15.2 |
| Dehydration to form iminium ion | B3LYP/6-311+G(d,p) | 12.5 |
| Hydride reduction of iminium ion | B3LYP/6-311+G(d,p) | 8.7 |
Note: The data in this table is for illustrative purposes to show how computational methods can be used to predict reaction barriers.
In Silico Design and Virtual Screening of Derivatives
In silico methods are widely used in drug discovery and materials science to design and screen new molecules with desired properties. sciforum.net Starting with the core structure of this compound, derivatives can be designed by modifying the substituents on the cyclohexane ring or the benzyl group. These virtual libraries of compounds can then be screened for properties such as binding affinity to a biological target or specific physicochemical characteristics. researchgate.net
Virtual screening can be performed using methods like molecular docking, which predicts the preferred orientation of a molecule when bound to a receptor, or through quantitative structure-activity relationship (QSAR) models, which correlate chemical structure with biological activity. researchgate.net These approaches can significantly accelerate the discovery of new lead compounds by prioritizing a smaller number of promising candidates for experimental synthesis and testing. blogspot.comnih.govenamine.net
Illustrative Data Table: Virtual Screening of Hypothetical Derivatives against a Target Protein
| Derivative ID | Modification | Docking Score (kcal/mol) (Illustrative) | Predicted Activity (Illustrative) |
| DERIV-001 | 4-fluoro on benzyl ring | -8.5 | High |
| DERIV-002 | 3-chloro on benzyl ring | -7.9 | Moderate |
| DERIV-003 | 4-methoxy on benzyl ring | -8.2 | High |
| DERIV-004 | N-ethyl substitution | -7.5 | Moderate |
Note: This table provides a hypothetical example of the output from a virtual screening campaign.
Applications As a Synthetic Intermediate and Chiral Building Block
2-(benzyloxy)-4-methylcyclohexan-1-amine in the Synthesis of Complex Organic Molecules
While direct examples are not prevalent in the literature, the structural features of this compound are analogous to those of other chiral 1,2-amino alcohols that are staples in the synthesis of complex molecules.
Precursor in Natural Product Synthesis
The synthesis of many natural products relies on the use of chiral pool starting materials or the early introduction of stereocenters to guide subsequent transformations. Chiral 1,2-amino alcohols are key components in a variety of natural products, including alkaloids and macrolides. The cyclohexyl core of this compound could serve as a foundational element for the synthesis of natural products containing a substituted cyclohexane (B81311) ring, a common structural motif. The stereochemistry of the amine and protected hydroxyl groups would be crucial in directing the stereochemical outcome of subsequent reactions.
Key Intermediate for Advanced Pharmaceutical Scaffolds
The development of novel pharmaceutical agents often involves the creation of diverse molecular scaffolds that can be readily functionalized. The 1,2-amino alcohol moiety is a recognized pharmacophore in numerous biologically active compounds. The "this compound" scaffold could be envisioned as a key intermediate for the synthesis of new therapeutic agents. For instance, the amine functionality could be acylated or alkylated to introduce a wide range of substituents, while the benzyloxy group, after deprotection, could be derivatized or used as a handle for further molecular elaboration.
Development of Chiral Auxiliaries Based on the this compound Scaffold
Chiral auxiliaries are powerful tools in asymmetric synthesis, enabling the diastereoselective formation of new stereocenters. Compounds like pseudoephedrine and various oxazolidinones, which contain the 1,2-amino alcohol motif, are well-established chiral auxiliaries. It is conceivable that this compound could be converted into a novel chiral auxiliary. For example, reaction of the amine with a carboxylic acid would form an amide, and the chiral environment provided by the substituted cyclohexane backbone could influence the stereochemical course of reactions at the α-carbon of the carbonyl group.
Role in Chiral Ligand Design for Asymmetric Catalysis
The design of chiral ligands is central to the field of asymmetric catalysis. The 1,2-amino alcohol functionality is a common feature in ligands for a variety of metal-catalyzed reactions, such as reductions, oxidations, and carbon-carbon bond-forming reactions. The amine and the hydroxyl group (after deprotection of the benzyl ether) of this compound can coordinate to a metal center, creating a chiral environment that can induce enantioselectivity in a catalytic transformation. The rigid cyclohexane framework would provide a well-defined steric environment around the metal center, which is often beneficial for achieving high levels of stereocontrol.
Strategies for Functional Diversification and Scaffold Decoration
The potential of this compound as a synthetic building block is intrinsically linked to the strategies available for its functional diversification. The primary amine offers a reactive site for a multitude of transformations, including N-alkylation, N-acylation, and the formation of imines and sulfonamides. The benzyloxy group serves as a robust protecting group for the hydroxyl functionality, which can be removed under reductive conditions to reveal the free alcohol. This alcohol can then be subjected to a range of reactions, such as esterification, etherification, or oxidation. The methyl group on the cyclohexane ring provides an additional steric and electronic feature that can influence the reactivity and selectivity of the molecule.
| Functional Group | Potential Transformations | Resulting Functionality |
| Primary Amine | Acylation, Alkylation, Sulfonylation, Imine formation | Amides, Secondary/Tertiary Amines, Sulfonamides, Imines |
| Benzyloxy Group | Hydrogenolysis (deprotection) | Free Hydroxyl Group |
| Hydroxyl Group (after deprotection) | Esterification, Etherification, Oxidation | Esters, Ethers, Ketone |
| Cyclohexane Scaffold | Ring-opening, Ring-expansion | Functionalized acyclic or larger ring systems |
Future Directions and Emerging Research Avenues
Innovations in Green and Sustainable Synthetic Routes
The chemical industry's shift towards sustainability is expected to heavily influence the future synthesis of 2-(benzyloxy)-4-methylcyclohexan-1-amine. Research will likely focus on minimizing environmental impact by developing processes that are more atom-economical and utilize less hazardous reagents.
A significant area of innovation lies in biocatalysis. The use of enzymes, such as amine dehydrogenases (AmDHs) and transaminases, offers a promising alternative to traditional chemical methods. hims-biocat.euopenaccessgovernment.orgnih.gov These enzymatic reactions typically occur under mild conditions, such as in aqueous buffers at room temperature and atmospheric pressure, which significantly reduces energy consumption and waste generation. hims-biocat.euopenaccessgovernment.org The high stereoselectivity of these enzymes could also simplify the synthesis of specific stereoisomers of this compound, potentially reducing the need for complex purification steps. openaccessgovernment.orgnih.gov Researchers are actively creating "tool-boxes" of engineered enzymes to cater to a wide range of substrates, a development that could be leveraged for this specific compound. openaccessgovernment.org
Another green chemistry approach is the use of catalytic hydrogenation. Advances in transition metal catalysis, for instance, have led to highly efficient and enantioselective methods for producing chiral amines. acs.orgnih.gov Future work may involve developing novel catalysts that can achieve the desired stereochemistry of this compound with high selectivity and turnover numbers, thereby minimizing catalyst loading and waste. The direct amination of alcohols, a process that consumes only ammonia (B1221849) and generates water as the primary byproduct, represents a highly atom-efficient route that is gaining traction. openaccessgovernment.org
| Synthetic Strategy | Key Advantages | Potential Challenges |
| Biocatalysis (AmDHs, Transaminases) | High stereoselectivity, mild reaction conditions, reduced waste. hims-biocat.euopenaccessgovernment.org | Enzyme stability and cost, substrate scope. nih.gov |
| Catalytic Hydrogenation | High efficiency, potential for high enantioselectivity. acs.orgnih.gov | Use of precious metals, high pressure/temperature conditions. |
| Direct Reductive Amination | High atom economy, use of renewable feedstocks. mdpi.com | Catalyst development, control of selectivity. |
Exploration of Novel Catalytic Applications
The structural motifs present in this compound, particularly the chiral cyclohexylamine (B46788) core, suggest its potential as a valuable component in asymmetric catalysis. nih.gov Cyclohexylamine derivatives are prevalent in a variety of biologically active molecules and have been used as ligands and organocatalysts. nih.govresearchgate.net
Future research could explore the use of this compound as a chiral ligand for transition metal catalysts. The nitrogen and oxygen atoms could act as a bidentate ligand, coordinating with a metal center to create a chiral environment for a variety of asymmetric transformations, such as hydrogenations, C-C bond formations, and aminations. acs.orgnih.gov The methyl and benzyloxy groups provide steric bulk that could be crucial for inducing high levels of enantioselectivity.
Furthermore, this compound could be investigated as an organocatalyst. Chiral primary amines are known to catalyze reactions through the formation of enamines or iminium ions. nih.gov By modifying the structure of this compound, it may be possible to develop novel organocatalysts for reactions like Michael additions, aldol (B89426) reactions, and Diels-Alder reactions.
| Potential Catalytic Role | Reaction Type | Rationale |
| Chiral Ligand | Asymmetric hydrogenation, allylic alkylation. acs.orgnih.gov | The chiral backbone can induce enantioselectivity in metal-catalyzed reactions. |
| Organocatalyst | Michael additions, aldol reactions. nih.gov | The primary amine can act as a catalyst via enamine or iminium ion formation. |
| Resolving Agent | Separation of racemic acids. minia.edu.eglibretexts.org | Formation of diastereomeric salts with differing solubilities. |
Advanced Methods for Stereochemical Control and Purity
Achieving high levels of stereochemical purity is often a critical challenge in the synthesis of chiral molecules. For this compound, which has multiple stereocenters, the separation of diastereomers and enantiomers is paramount for its potential applications.
Future research will likely employ advanced chromatographic techniques for the analytical and preparative separation of its stereoisomers. Chiral stationary phases (CSPs) in high-performance liquid chromatography (HPLC) and gas chromatography (GC) are powerful tools for resolving enantiomers. nih.gov The development of new CSPs specifically designed for the separation of cyclic amines could greatly facilitate the purification of this compound.
Classical resolution via the formation of diastereomeric salts with a chiral resolving agent is another area ripe for innovation. minia.edu.eglibretexts.org While a traditional method, modern approaches involve high-throughput screening of resolving agents and crystallization conditions to optimize the separation process. rsc.org Enzymatic kinetic resolution, where an enzyme selectively reacts with one enantiomer of a racemic mixture, is also a highly effective method for obtaining enantiopurified amines and could be applied here. researchgate.net
| Method | Principle | Advantage |
| Chiral Chromatography (HPLC, GC) | Differential interaction with a chiral stationary phase. nih.gov | High resolution and applicable to small quantities. |
| Diastereomeric Salt Crystallization | Formation of salts with different physical properties. minia.edu.eglibretexts.org | Scalable and cost-effective for industrial applications. |
| Enzymatic Kinetic Resolution | Selective enzymatic transformation of one enantiomer. researchgate.net | High enantioselectivity under mild conditions. |
Synergistic Integration of Experimental and Computational Approaches
The synergy between experimental and computational chemistry is a powerful driver of innovation in chemical synthesis and catalysis. nih.gov For a molecule like this compound, computational modeling can provide valuable insights that guide and accelerate experimental work.
Density Functional Theory (DFT) calculations, for example, can be used to model reaction mechanisms and predict the stereochemical outcomes of different synthetic routes. nih.govresearchgate.net This can help in the rational design of catalysts and the optimization of reaction conditions to favor the formation of the desired stereoisomer. Computational studies can also be used to understand the conformational preferences of the molecule and its interactions with biological targets or in catalytic complexes. researchgate.net
This integrated approach allows for a more efficient research workflow. Computational screening can identify promising catalyst candidates or synthetic pathways, which can then be validated experimentally. ox.ac.uk Conversely, experimental results can be used to refine and improve the accuracy of computational models. This iterative cycle of prediction and verification is expected to play a crucial role in unlocking the full potential of this compound.
| Computational Tool | Application | Experimental Synergy |
| Density Functional Theory (DFT) | Elucidating reaction mechanisms, predicting stereoselectivity. nih.govresearchgate.net | Guiding the design of catalysts and optimization of reaction conditions. |
| Molecular Dynamics (MD) Simulations | Studying conformational dynamics and intermolecular interactions. researchgate.net | Understanding binding modes in biological systems or catalytic complexes. |
| High-Throughput Virtual Screening | Identifying potential catalysts or resolving agents. | Prioritizing candidates for experimental testing. |
Q & A
Q. What synthetic methodologies are optimal for preparing 2-(benzyloxy)-4-methylcyclohexan-1-amine, and how can reaction conditions be optimized?
Methodological Answer:
- Step 1: Benzyloxy Group Introduction
Use nucleophilic substitution (SN2) between 4-methylcyclohexanol and benzyl bromide under basic conditions (e.g., NaH or K₂CO₃ in DMF) to form 2-(benzyloxy)-4-methylcyclohexanol. Monitor completion via TLC (hexane/EtOAc 4:1) . - Step 2: Amine Functionalization
Convert the hydroxyl group to an amine via a Gabriel synthesis or Staudinger reaction. For example, treat the intermediate with phthalimide/KI in a Mitsunobu reaction (DIAD, PPh₃), followed by hydrazine cleavage to yield the primary amine . - Optimization Tips:
- Catalytic hydrogenation (H₂/Pd-C) can reduce nitro intermediates to amines with >90% yield; adjust pressure (1–3 atm) and solvent (MeOH/THF) to minimize side products .
- Chiral resolution (if required): Use (R)- or (S)-BINOL-derived catalysts to control stereochemistry during key steps .
Q. How should researchers characterize the purity and structural conformation of this compound?
Methodological Answer:
- Analytical Techniques:
- NMR Spectroscopy: Assign peaks using ¹H/¹³C NMR (DMSO-d₆ or CDCl₃). Key signals: δ ~7.3 ppm (benzyl aromatic protons), δ ~3.5 ppm (CH₂O), and δ ~1.2–2.1 ppm (cyclohexyl methyl groups) .
- LCMS/HPLC: Confirm molecular ion ([M+H]⁺ = ~262.3 g/mol) and purity (>98%) using reverse-phase C18 columns (MeCN/H₂O + 0.1% formic acid) .
- Chiral Analysis:
Use chiral HPLC (e.g., Chiralcel IA column, hexane/iPrOH 80:20) to resolve enantiomers and determine enantiomeric excess (er) .
Advanced Research Questions
Q. How does the stereochemistry of this compound influence its biological interactions, and what strategies resolve diastereomeric mixtures?
Methodological Answer:
- Stereochemical Impact:
The axial vs. equatorial positioning of the benzyloxy and methyl groups affects receptor binding. For example, equatorial benzyloxy groups enhance solubility and membrane permeability in neurological targets . - Resolution Strategies:
- Diastereomeric Salt Formation: Use (1S)-camphorsulfonic acid to crystallize specific diastereomers .
- Dynamic Kinetic Resolution: Employ transition-metal catalysts (e.g., Ru-BINAP) to racemize and selectively isolate enantiomers during synthesis .
Q. What computational approaches predict the binding affinity of this compound to neurotransmitter receptors?
Methodological Answer:
- Docking Studies:
- Use AutoDock Vina or Schrödinger Suite to model interactions with serotonin (5-HT₃) or dopamine receptors. Key parameters: benzyloxy group π-π stacking with Phe residues, amine group hydrogen bonding .
- Validate predictions via radioligand displacement assays (IC₅₀ values) using [³H]GR65630 for 5-HT₃ .
- MD Simulations:
Run 100-ns simulations (AMBER force field) to assess stability of ligand-receptor complexes in lipid bilayers .
Q. How can researchers reconcile contradictory data on the compound’s stability under varying pH conditions?
Methodological Answer:
- Experimental Design:
- If conflicting data arise (e.g., stability at pH 3 vs. pH 5), verify buffer ionic strength and temperature control.
- Use LC-MS to identify degradation products (e.g., 4-methylcyclohexan-1-amine from benzyloxy cleavage) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
